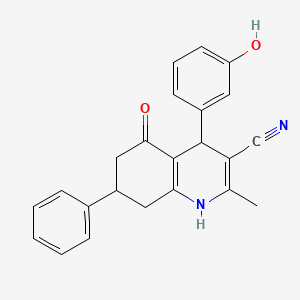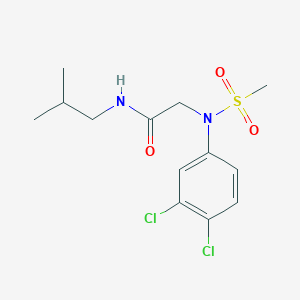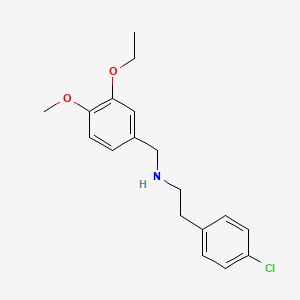![molecular formula C16H24N2O4 B5006175 N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5006175.png)
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active component of marijuana. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain and produces analgesic and anxiolytic effects.
作用机制
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active component of marijuana. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which produces analgesic and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. It has also been found to have anti-inflammatory and neuroprotective properties. This compound increases the levels of anandamide in the brain, which produces analgesic and anxiolytic effects. Anandamide is also involved in regulating mood, appetite, and sleep.
实验室实验的优点和局限性
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have low toxicity and minimal side effects in animal studies. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain consistent levels in the blood. It also has poor solubility in water, which makes it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is its potential therapeutic applications for chronic pain and anxiety disorders. This compound has been tested in human clinical trials for these conditions, but further research is needed to determine its safety and efficacy. Another area of interest is its role in regulating mood, appetite, and sleep. This compound may have potential as a treatment for mood disorders such as depression and bipolar disorder. Finally, this compound may have applications in the field of drug addiction research. Anandamide has been shown to play a role in drug reward and addiction, and this compound may be useful for studying these processes.
合成方法
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide was first synthesized by a team of researchers led by Daniele Piomelli at the University of California, Irvine in 2003. The synthesis method involves the reaction of N-butyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide with 3,4-dimethoxyphenethylamine in the presence of a palladium catalyst. The resulting compound is then converted to this compound by treatment with ethylene diamine.
科学研究应用
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. It has also been found to have anti-inflammatory and neuroprotective properties. This compound has been tested in human clinical trials for the treatment of chronic pain and anxiety disorders, but further research is needed to determine its safety and efficacy.
属性
IUPAC Name |
N-butyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-5-9-17-15(19)16(20)18-10-8-12-6-7-13(21-2)14(11-12)22-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFFRKGJCCDHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-4-iodobenzamide](/img/structure/B5006114.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5006118.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5006119.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(2-isoxazolidinyl)propanamide](/img/structure/B5006124.png)

![4-[2-({[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarbothioamide](/img/structure/B5006134.png)

![3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5006144.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-N-methylcyclohexanamine oxalate](/img/structure/B5006148.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethylglycinamide](/img/structure/B5006169.png)
![4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5006172.png)

![4-(5-methyl-3-isoxazolyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5006187.png)